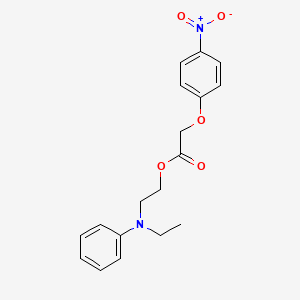![molecular formula C21H18Cl2N4O B14743725 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol CAS No. 6285-24-1](/img/structure/B14743725.png)
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the 7-chloroquinoline moiety in its structure contributes to its significant pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diaminoalkanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product . For instance, the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes in the presence of a suitable solvent and base can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ultrasound irradiation, can improve the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol involves its interaction with various molecular targets. The compound can inhibit the heme polymerase enzyme in Plasmodium falciparum, thereby preventing the detoxification of heme and leading to the death of the parasite . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A compound with antimalarial and anticancer properties.
Uniqueness
1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol is unique due to its dual quinoline moieties, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse products further adds to its uniqueness .
Propriétés
Numéro CAS |
6285-24-1 |
|---|---|
Formule moléculaire |
C21H18Cl2N4O |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
1,3-bis[(7-chloroquinolin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C21H18Cl2N4O/c22-13-1-3-16-18(5-7-24-20(16)9-13)26-11-15(28)12-27-19-6-8-25-21-10-14(23)2-4-17(19)21/h1-10,15,28H,11-12H2,(H,24,26)(H,25,27) |
Clé InChI |
ALJKMVZFTOFZCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)NCC(CNC3=C4C=CC(=CC4=NC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


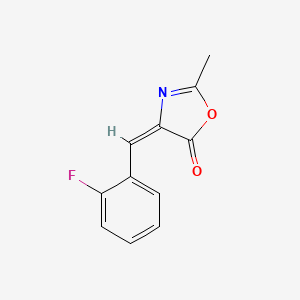
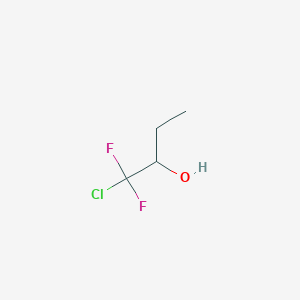

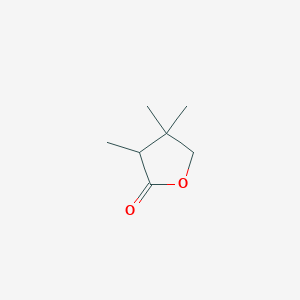
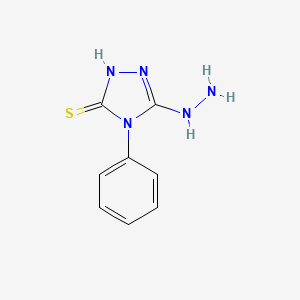
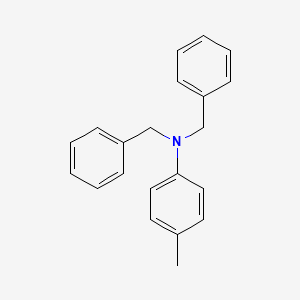
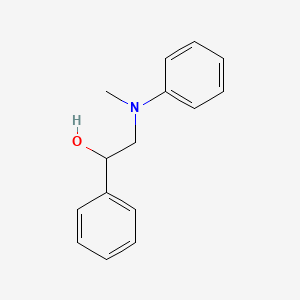
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
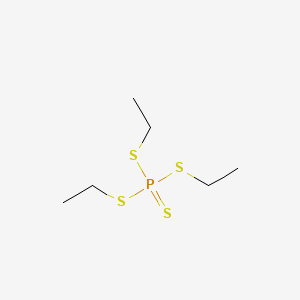
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
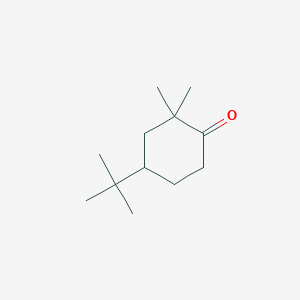
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
